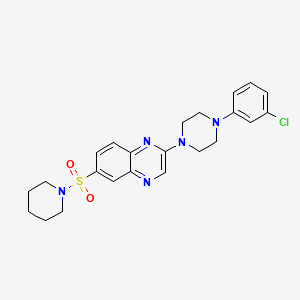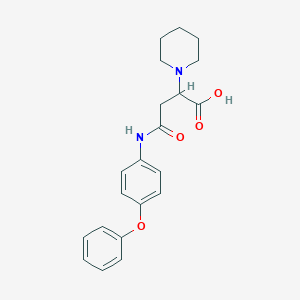
2-(4-(3-Chlorophenyl)piperazin-1-yl)-6-(piperidin-1-ylsulfonyl)quinoxaline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-(3-Chlorophenyl)piperazin-1-yl)-6-(piperidin-1-ylsulfonyl)quinoxaline is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a quinoxaline derivative that has shown promising results in several studies, making it an attractive candidate for further investigation.
Aplicaciones Científicas De Investigación
AMPA Receptor Modulation
2-(4-(3-Chlorophenyl)piperazin-1-yl)-6-(piperidin-1-ylsulfonyl)quinoxaline has been explored for its potential applications in neurological and psychiatric conditions through the modulation of AMPA receptors. A study highlighted the use of a related compound, CX516, which acts as an AMPA receptor modulator. This compound was investigated for its effects on cognitive functions and psychological variables in human subjects. Although the study found no significant improvement in memory or psychological states, it suggested that AMPA receptor modulators might offer subtle benefits under certain conditions (Lynch et al., 1996).
Obsessive-Compulsive Disorder Exacerbation
Another area of interest has been the exacerbation of obsessive-compulsive disorder (OCD) symptoms, attributed to the serotonin agonist properties of compounds similar to 2-(4-(3-Chlorophenyl)piperazin-1-yl)-6-(piperidin-1-ylsulfonyl)quinoxaline. A study using m-chlorophenyl-piperazine (m-CPP), a serotonin agonist, observed an increase in OCD symptoms in some patients, accompanied by increased cerebral blood flow. This finding suggests a possible link between serotonin receptor modulation and OCD symptomatology, indicating a need for careful consideration when developing treatments based on this chemical structure (Hollander et al., 1995).
Metabolic Pathways and Pharmacokinetics
Understanding the metabolic pathways and pharmacokinetics of compounds like 2-(4-(3-Chlorophenyl)piperazin-1-yl)-6-(piperidin-1-ylsulfonyl)quinoxaline is crucial for their development as therapeutic agents. Research has focused on characterizing the metabolism, disposition, and unusual metabolites of related compounds in humans. For example, studies on venetoclax and BMS-690514 have provided insights into their absorption, metabolism, excretion, and the formation of metabolites, highlighting the importance of cytochrome P450 isoforms in their metabolic pathways. These studies underscore the complex interactions between such compounds and the human body, guiding the optimization of dosing regimens and minimizing potential side effects (Liu et al., 2017; Miao et al., 2012).
Propiedades
IUPAC Name |
2-[4-(3-chlorophenyl)piperazin-1-yl]-6-piperidin-1-ylsulfonylquinoxaline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26ClN5O2S/c24-18-5-4-6-19(15-18)27-11-13-28(14-12-27)23-17-25-22-16-20(7-8-21(22)26-23)32(30,31)29-9-2-1-3-10-29/h4-8,15-17H,1-3,9-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGFDXDSQHRBYRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC3=NC=C(N=C3C=C2)N4CCN(CC4)C5=CC(=CC=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26ClN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(3-Chlorophenyl)piperazin-1-yl)-6-(piperidin-1-ylsulfonyl)quinoxaline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(4-Methylphenyl)amino]-1-(piperidin-1-yl)ethan-1-one](/img/structure/B2668773.png)
![N-(2,5-dimethylphenyl)-2-({1-ethyl-6-[(2-methoxyphenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide](/img/structure/B2668774.png)


![3-{4-benzyl-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-[2-(4-methylphenyl)ethyl]propanamide](/img/structure/B2668778.png)
![ethyl 5-amino-1-(5-{[(4-methylphenyl)amino]carbonyl}pyridin-2-yl)-1H-pyrazole-4-carboxylate](/img/structure/B2668779.png)
![N-[4-(tert-butylsulfamoyl)phenyl]-2-[(5,6-dimethyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2668781.png)
![1-(4,7-Dimethylbenzo[d]thiazol-2-yl)azetidin-3-yl cyclopropanecarboxylate](/img/structure/B2668782.png)

![(2E)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpent-2-enoic acid](/img/structure/B2668785.png)


![5-((4-isopropylphenyl)amino)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2668791.png)